1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine
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Overview
Description
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine typically involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide in acetone.
Cyclization: The compound can undergo cyclization reactions to form more complex benzofuran derivatives
Scientific Research Applications
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its structural similarity to naturally occurring benzofurans.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to exert its effects through modulation of cellular signaling pathways .
Comparison with Similar Compounds
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine can be compared with other benzofuran derivatives, such as:
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares a similar core structure but lacks the propan-1-amine group, resulting in different chemical and biological properties.
1-(4-Hydroxyphenyl)ethanone: This compound is used as a precursor in the synthesis of benzofuran derivatives and has different reactivity due to the presence of the hydroxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12/h5-7,11H,4,8,14H2,1-3H3 |
InChI Key |
AUGIXWNILBBZFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(C2)(C)C)N |
Origin of Product |
United States |
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